molecular formula C25H34N4O3 B2942324 Mutant IDH1-IN-4 CAS No. 1416270-18-2

Mutant IDH1-IN-4

货号 B2942324
CAS 编号: 1416270-18-2
分子量: 438.572
InChI 键: GNDMXEAGAZOBEM-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mutations in the isocitrate dehydrogenase (IDH) genes are frequently found in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer. Mutant IDH1-IN-4 is a small molecule inhibitor that has been developed to target mutant IDH1 enzymes.

科学研究应用

Mutant Mutant IDH1-IN-41-IN-4 has been extensively studied in preclinical models of Mutant IDH1-IN-41-mutant cancers. In vitro studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the production of 2-HG by mutant Mutant IDH1-IN-41 enzymes, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the growth of Mutant IDH1-IN-41-mutant tumors, both alone and in combination with other therapies.

作用机制

Mutant Mutant IDH1-IN-41-IN-4 is a competitive inhibitor of mutant Mutant IDH1-IN-41 enzymes. It binds to the active site of the enzyme and prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is necessary for the production of 2-HG. By inhibiting the production of 2-HG, Mutant Mutant IDH1-IN-41-IN-4 can restore normal cellular metabolism and reduce the growth and survival of Mutant IDH1-IN-41-mutant cancer cells.
Biochemical and Physiological Effects
Mutant Mutant IDH1-IN-41-IN-4 has been shown to have selective activity against Mutant IDH1-IN-41-mutant cancer cells, with little to no effect on normal cells. In addition to its anti-tumor effects, Mutant Mutant IDH1-IN-41-IN-4 has also been shown to improve the differentiation of Mutant IDH1-IN-41-mutant cells, which may have implications for the treatment of certain types of cancer.

实验室实验的优点和局限性

One of the main advantages of Mutant Mutant IDH1-IN-41-IN-4 is its selectivity for Mutant IDH1-IN-41-mutant cancer cells. This allows for targeted therapy that minimizes toxicity to normal cells. However, one limitation of Mutant Mutant IDH1-IN-41-IN-4 is its poor solubility, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development and use of Mutant Mutant IDH1-IN-41-IN-4. One direction is the development of more potent and selective inhibitors of mutant Mutant IDH1-IN-41 enzymes. Another direction is the exploration of combination therapies that can enhance the anti-tumor effects of Mutant Mutant IDH1-IN-41-IN-4. Additionally, there is a need for further research into the mechanisms of action of Mutant Mutant IDH1-IN-41-IN-4 and the role of 2-HG in cancer development and progression. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Mutant Mutant IDH1-IN-41-IN-4 in patients with Mutant IDH1-IN-41-mutant cancers.

合成方法

Mutant Mutant IDH1-IN-41-IN-4 was synthesized using a convergent approach that involved the coupling of two key fragments. The first fragment was synthesized through a Suzuki coupling reaction, while the second fragment was synthesized using a palladium-catalyzed coupling reaction. The two fragments were then coupled together using a copper-catalyzed azide-alkyne cycloaddition reaction. The final product was purified using column chromatography.

属性

IUPAC Name

8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMXEAGAZOBEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。